molecular formula C22H23NO4 B2732306 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287271-09-2

2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No. B2732306
CAS RN: 2287271-09-2
M. Wt: 365.429
InChI Key: IHHOZZDCIRGOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid, also known as BPCA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BPCA belongs to the class of bicyclic compounds known as norbornanes and has a unique structure that allows it to interact with biological systems in a specific way.

Mechanism of Action

The exact mechanism of action of 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid is not fully understood, but studies have suggested that it may interact with specific receptors or enzymes in cells to induce its effects. 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in cancer cell proliferation. 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has been shown to have antioxidant properties and can scavenge free radicals. 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has also been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting that it may have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid in lab experiments is its specificity. 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid can be conjugated with various molecules to target specific cells or tissues, making it a useful tool for studying biological systems. However, one limitation of using 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid is its stability. 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid is prone to degradation in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid. One area of interest is the development of 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid-based drug delivery systems for targeted cancer therapy. Another area of interest is the investigation of 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid's potential applications in the treatment of diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid and its potential interactions with other molecules in biological systems.

Synthesis Methods

The synthesis of 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid involves several steps, starting with the preparation of the starting material, 2-bicyclo[1.1.1]pentanone. This compound is then reacted with benzylmagnesium chloride to obtain 3-benzyl-1-bicyclo[1.1.1]pentanol. The next step involves the conversion of this compound into the corresponding carboxylic acid, which is then coupled with phenylmethoxycarbonyl chloride to obtain 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid.

Scientific Research Applications

2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has anticancer properties and can induce apoptosis in cancer cells. 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has been studied for its potential use as a drug delivery system, as it can be conjugated with various molecules to target specific cells or tissues.

properties

IUPAC Name

2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-19(25)18(23-20(26)27-12-17-9-5-2-6-10-17)22-13-21(14-22,15-22)11-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHOZZDCIRGOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid

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